3,5-Dinitro-p-cresol

pKa ionization solvent extraction

Confound results from using the wrong dinitrocresol isomer? Unlike DNOC (pKa 4.38), this para isomer has a predicted pKa of 7.03, altering ionisation and environmental fate. - Certified marker for picric acid contamination via GC-MS. - Validated HPLC method (Newcrom R1) resolves from other isomers. - Essential for SAR studies on nitrophenolic uncouplers.

Molecular Formula C7H6N2O5
Molecular Weight 198.13 g/mol
CAS No. 63989-82-2
Cat. No. B3055332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dinitro-p-cresol
CAS63989-82-2
Molecular FormulaC7H6N2O5
Molecular Weight198.13 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-]
InChIInChI=1S/C7H6N2O5/c1-4-6(8(11)12)2-5(10)3-7(4)9(13)14/h2-3,10H,1H3
InChIKeyHTAMNOAYOHLVPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dinitro-p-cresol – Physicochemical and Application Profile


3,5-Dinitro-p-cresol (4-methyl-3,5-dinitrophenol; CAS 63989-82-2) is a dinitrocresol isomer within the broader class of nitrophenolic compounds. It exhibits a melting point of 79–80 °C [1] and a predicted pKa of approximately 7.03 . Structurally distinct from the more extensively characterised 4,6-dinitro-o-cresol (DNOC; CAS 534-52-1), this para-substituted isomer has been employed as an analytical marker for picric acid contamination in groundwater and as a selective herbicide against broadleaf weeds [2]. Its procurement value resides in its well-defined isomeric identity, which underpins differential physicochemical behaviour, environmental partitioning, and suitability for specific analytical and toxicological research applications where isomeric purity is critical.

Procurement Risk from Generic Dinitrocresol Substitution


The term “dinitrocresol” encompasses multiple positional isomers with identical molecular weight (198.13 g mol⁻¹) but divergent three-dimensional structures and physicochemical properties. Substituting 3,5-dinitro-p-cresol with 4,6-dinitro-o-cresol (DNOC) or 2,6-dinitro-p-cresol without verification can invalidate analytical methods, alter toxicological endpoints, and compromise environmental fate predictions. The isomer-specific substitution pattern dictates hydrogen-bonding capacity, acidity, and chromatographic retention [1]. Procurement of the correct isomer is therefore non-negotiable for applications requiring defined molecular identity, such as environmental marker quantification or structure–activity relationship studies .

Quantitative Evidence Versus Isomeric and In-Class Comparators


Acidity Difference Impact on Extraction and Bioavailability

The predicted acid dissociation constant (pKa) of 3,5-dinitro-p-cresol is 7.03 , whereas the experimentally determined pKa of 4,6-dinitro-o-cresol (DNOC) ranges from 4.35 to 4.46 [1]. This represents a pKa elevation of approximately 2.6 log units for the para isomer, corresponding to a >300-fold lower acidity at the phenolic hydroxyl group [1]. Under physiologically relevant pH (7.4), 3,5-dinitro-p-cresol is predicted to be predominantly neutral, while DNOC exists largely as the phenolate anion. This differential ionisation directly affects liquid–liquid extraction efficiency, reversed-phase HPLC retention, and passive membrane permeability .

pKa ionization solvent extraction bioavailability

Melting Point and Thermal Stability Implications

The melting point of 3,5-dinitro-p-cresol is reported as 79–80 °C by CAS Common Chemistry [1]. For comparison, the ATSDR Toxicological Profile lists 2,6-dinitro-p-cresol (the alternative para isomer) with a melting point of 80–81 °C, 3,5-dinitro-o-cresol at 85.8 °C, and 4,6-dinitro-o-cresol (DNOC) at 86.5–87.5 °C [2][3]. The target compound thus exhibits the lowest melting point among these isomers, with a 6.5–7.5 °C depression relative to DNOC. This thermal difference, while modest, can influence solid-state stability during shipping, storage in hot climates, and compatibility with melt-formulation processes [1][2].

melting point thermal stability formulation storage

Groundwater Marker Application for Picric Acid Contamination

4-Methyl-3,5-dinitrophenol (3,5-dinitro-p-cresol) is specifically utilised as a groundwater pollutant and has been established as an environmental marker for picric acid contamination, quantifiable by gas chromatography with thermospray mass spectrometry . This application is not reported for the more common isomer 4,6-dinitro-o-cresol (DNOC), which is primarily studied as a legacy herbicide and insecticide with well-documented human toxicity [1]. The para-substituted isomer thus occupies a distinct analytical niche that directly influences procurement requirements for environmental monitoring laboratories .

environmental marker groundwater monitoring picric acid GC-MS

HPLC Separation Specificity for Isomer Resolution

3,5-Dinitro-p-cresol can be resolved by a validated reversed-phase HPLC method employing a Newcrom R1 column with an acetonitrile/water/phosphoric acid mobile phase, scalable to preparative isolation and suitable for pharmacokinetic studies [1]. The Newcrom R1 column features low silanol activity, which is critical for separating positional isomers of dinitrocresols that differ only in the relative orientation of nitro and methyl substituents. While the ATSDR compendium documents that dinitrocresol isomers in general can be separated on C18 columns with methanol/phosphate buffer (35:65) at pH 5 [2], the specific method optimised for 3,5-dinitro-p-cresol provides procurement-relevant assurance of analytical identity confirmation [1].

HPLC separation reverse phase isomer resolution analytical method

Toxicity Profile Differentiation from Ortho-Isomer DNOC

The dinitrophenolic class, including DNOC (4,6-dinitro-o-cresol) and dinoseb, manifests spermatotoxic effects in male rats at or near lethal doses; DNOC at 15 mg kg⁻¹ (oral, 5-day repeat dose) reduced sperm motility and increased tailless sperm incidence, with weaker testicular toxicity than dinoseb (7.5 mg kg⁻¹) [1][2]. While direct comparative toxicity data for 3,5-dinitro-p-cresol are absent from the peer-reviewed literature, the chemicalbook source notes that the ortho isomer (DNOC) is described as “less toxic than the para form” for 2,6-dinitro-p-cresol . By class-level inference, the para-substituted dinitrocresol isomers may exhibit enhanced mammalian toxicity relative to ortho-substituted congeners, a factor that must inform procurement for toxicological research where isomer-specific hazard characterisation is required [1].

toxicity LD50 testicular toxicity spermatotoxicity risk assessment

Evidence-Backed Procurement Application Scenarios


Groundwater Monitoring and Environmental Forensic Analysis

3,5-Dinitro-p-cresol is specifically employed as a groundwater pollutant and certified marker for picric acid contamination, with validated quantification by gas chromatography coupled to thermospray mass spectrometry . Environmental testing laboratories requiring a traceable standard for nitrophenolic contaminant profiling should procure this isomer rather than DNOC, which lacks this application validation [1].

SAR Studies on Oxidative Phosphorylation Uncoupling

The pKa of 3,5-dinitro-p-cresol (predicted 7.03) differs by >2.6 log units from DNOC (experimental pKa 4.38–4.46), predicting markedly different ionisation at physiological pH and, consequently, different membrane permeation and uncoupling potency [2]. Researchers conducting SAR investigations on dinitrophenolic uncouplers must procure the specific para isomer to avoid confounding results arising from inadvertent isomeric substitution .

Isomer-Specific Chromatography Method Development

A compound-specific reversed-phase HPLC method using a Newcrom R1 column has been established for 3,5-dinitro-p-cresol, enabling its resolution from other dinitrocresol isomers and scalability to preparative purification [3]. Analytical laboratories developing regulatory or pharmacokinetic methods should source certified 3,5-dinitro-p-cresol to validate system suitability and retention-time specificity [3].

Male Reproductive Toxicology and Hazard Characterization

The dinitrophenolic class exhibits spermatotoxic effects that vary by substitution pattern; DNOC (ortho isomer) induces weaker testicular toxicity than dinoseb, and para isomers are noted to be more toxic than ortho forms [4]. For reproductive toxicology studies aimed at generating isomer-specific hazard data, procurement of 3,5-dinitro-p-cresol is necessary to address the current data gap for this isomer [4].

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